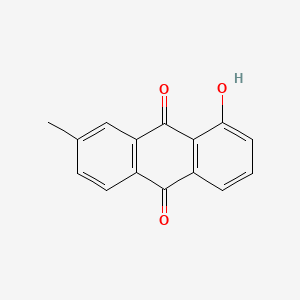

Barleriaquinone I

Description

Barleriaquinone I (BQ-I) is a naphthoquinone derivative first synthesized and characterized through multi-step organic reactions involving acetylation, bromination, and cyclization . Its structure comprises a naphthalene core substituted with hydroxyl, acetyl, and bromine groups, as confirmed by spectroscopic data (IR, NMR, and mass spectrometry) . Synthetic protocols for BQ-I emphasize high yields (97–98%) under controlled conditions, such as bromination using N-bromosuccinimide in acetic acid .

Properties

CAS No. |

68963-23-5 |

|---|---|

Molecular Formula |

C15H10O3 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

1-hydroxy-7-methylanthracene-9,10-dione |

InChI |

InChI=1S/C15H10O3/c1-8-5-6-9-11(7-8)15(18)13-10(14(9)17)3-2-4-12(13)16/h2-7,16H,1H3 |

InChI Key |

FKGIMVVHGSRHAU-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C(=CC=C3)O |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C(=CC=C3)O |

Other CAS No. |

68963-23-5 |

Synonyms |

arleriaquinone I barleriaquinone-I BQ-I cpd |

Origin of Product |

United States |

Comparison with Similar Compounds

Barleriaquinone I belongs to the naphthoquinone/anthraquinone family, which includes structurally and functionally related compounds. Below is a systematic comparison:

Key Observations :

- Substituent Complexity : BQ-I’s bromine and acetyl groups distinguish it from simpler derivatives like Lapachol, which lacks halogenation .

- Synthetic Accessibility: BQ-I and BQ-II are synthesized via controlled bromination and cyclization, whereas Tectonaquinones require complex natural extraction .

- Bioactivity: BQ-I and Tectoquinone show promise as COVID-19 protease inhibitors, while Lapachol’s activity is linked to anticancer properties .

Spectroscopic and Analytical Data

Key Observations :

Q & A

Q. What are the standard spectroscopic techniques used to characterize Barleriaquinone I, and how do they confirm its molecular structure?

this compound (C₁₅H₁₀O₃, MW 238.0659) is typically characterized using nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups like the quinone moiety. For example, NMR analysis can distinguish between anthraquinone derivatives by comparing chemical shifts of aromatic protons and hydroxyl groups, while high-resolution MS validates the molecular formula .

Q. How can researchers optimize extraction protocols for this compound from plant sources like Barleria buxifolia?

Extraction efficiency depends on solvent polarity, temperature, and plant material preparation. Benzene extraction has been historically used for Barleriaquinone isolation, but modern protocols prioritize safer solvents (e.g., ethanol-water mixtures) and techniques like Soxhlet extraction. Purity is enhanced via column chromatography using silica gel or Sephadex LH-20, with TLC monitoring to confirm compound identity .

Q. What are the key considerations for designing in vitro bioactivity assays for this compound?

Researchers must select cell lines or enzyme targets relevant to the compound’s hypothesized activity (e.g., anticancer, antimicrobial). Dose-response curves (0.1–100 μM) and controls (positive/negative) are essential. For example, in cytotoxicity assays, MTT or resazurin-based methods are used to quantify cell viability, with IC₅₀ values calculated to compare potency against reference compounds .

Advanced Research Questions

Q. How can contradictory findings in this compound’s bioactivity across studies be systematically addressed?

Discrepancies may arise from variations in compound purity, assay conditions (e.g., pH, incubation time), or biological models. Researchers should:

Q. What experimental strategies are recommended to elucidate this compound’s mechanism of action in complex biological systems?

Advanced approaches include:

- Transcriptomics/proteomics : Identify differentially expressed genes/proteins post-treatment.

- Molecular docking : Predict binding affinities to target proteins (e.g., topoisomerases, kinases).

- Knockout models : Use CRISPR/Cas9 to silence putative targets and assess phenotypic rescue.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with candidate receptors .

Q. How can researchers design ecological studies to investigate the role of this compound in plant-environment interactions?

Focus on metabolomic profiling of Barleria species under stress (e.g., drought, herbivory) to correlate this compound levels with environmental factors. Field experiments can pair with laboratory assays (e.g., antifungal activity against plant pathogens) to validate ecological roles. Spatial distribution studies using LC-MS imaging may reveal tissue-specific accumulation patterns .

Methodological Guidelines

Q. What statistical frameworks are suitable for analyzing dose-dependent effects of this compound in pharmacological studies?

Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀/IC₅₀ values. For multi-factorial experiments (e.g., synergy with other quinones), apply ANOVA with post-hoc tests (Tukey’s HSD). Bayesian hierarchical models are recommended for meta-analyses of heterogeneous datasets .

Q. How should researchers address reproducibility challenges in this compound synthesis or isolation?

Document all protocols in detail, including solvent batches, chromatography gradients, and instrumentation calibration. Use reference standards (e.g., commercially available anthraquinones) for method validation. Publish raw spectral data and chromatograms in supplementary materials to enable peer validation .

Data Presentation Standards

- Structural data : Report NMR shifts (δ in ppm), MS fragmentation patterns, and IR peaks with assignments.

- Bioactivity data : Include dose-response curves, statistical significance (p-values), and negative controls.

- Ecological data : Pair LC-MS quantitation with environmental parameters (e.g., soil pH, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.